2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol
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Overview
Description
2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol is an organic compound with the molecular formula C₁₃H₂₀BrNO₂ It is a derivative of benzyl alcohol, featuring a bromine atom and a methoxy group on the benzene ring, along with a propylamino group attached to the ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol typically involves the following steps:
Bromination: The starting material, 2-methoxybenzyl alcohol, undergoes bromination to introduce a bromine atom at the 5-position of the benzene ring.
Alkylation: The brominated intermediate is then subjected to alkylation with propylamine to form the propylamino derivative.
Reduction: Finally, the compound is reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: The major product is the corresponding aldehyde or ketone.
Reduction: The major product is the de-brominated compound.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol involves its interaction with specific molecular targets. The bromine and methoxy groups on the benzene ring can participate in hydrogen bonding and hydrophobic interactions, while the propylamino group can form ionic bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-bromo-2-methoxybenzyl)(methyl)amino]ethanol
- 2-[(5-bromo-2-methoxybenzyl)(ethyl)amino]ethanol
- 2-[(5-bromo-2-methoxybenzyl)(butyl)amino]ethanol
Uniqueness
2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propylamino group, in particular, differentiates it from its methyl, ethyl, and butyl analogs, potentially leading to different reactivity and biological activity profiles.
Properties
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)methyl-propylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2/c1-3-6-15(7-8-16)10-11-9-12(14)4-5-13(11)17-2/h4-5,9,16H,3,6-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRHLSBNKOMWJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=C(C=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354801 |
Source
|
Record name | 2-{[(5-Bromo-2-methoxyphenyl)methyl](propyl)amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5421-14-7 |
Source
|
Record name | 2-{[(5-Bromo-2-methoxyphenyl)methyl](propyl)amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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